Cloperidone

Description

Structure

3D Structure

Properties

CAS No. |

525-26-8 |

|---|---|

Molecular Formula |

C21H23ClN4O2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |

InChI Key |

FXZJKVODWNYPKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |

Other CAS No. |

525-26-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Cloperidone: A Technical Guide

Disclaimer: Information regarding the specific molecular mechanism of action, quantitative receptor binding affinities, and detailed experimental protocols for cloperidone is not extensively available in the public domain. Much of the available literature is limited, and there is frequent confusion with the similarly named antitussive agent, cloperastine. This guide, therefore, presents a hypothesized mechanism of action for cloperidone based on the pharmacology of related compounds and general principles of neuropharmacology and cough suppression. The experimental protocols and quantitative data provided are representative examples of the methodologies that would be employed to elucidate the precise mechanism of cloperidone and are not derived from specific studies on this compound.

Introduction

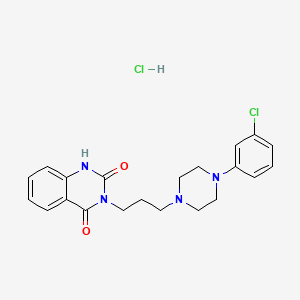

Cloperidone is a centrally acting antitussive agent.[1] Its chemical structure, 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, suggests potential interactions with various receptor systems in the central and peripheral nervous systems.[2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the putative mechanism of action of cloperidone, drawing parallels with pharmacologically similar compounds and outlining the experimental approaches required for its definitive characterization.

Hypothesized Core Mechanism of Action

Based on the pharmacology of the structurally related antitussive cloperastine and other centrally acting cough suppressants, cloperidone's mechanism of action is likely multifactorial, involving modulation of central cough pathways and potential peripheral effects.[3][4] The primary hypothesized mechanisms include:

-

Central Antitussive Effect: Cloperidone is presumed to act on the cough center in the medulla oblongata, increasing the threshold for the cough reflex. The precise molecular targets within this region are yet to be definitively identified for cloperidone.

-

Sigma-1 Receptor Interaction: Many centrally acting drugs, including some antitussives, interact with sigma-1 receptors. These receptors are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and ion channel function. Cloperidone's interaction with sigma-1 receptors could contribute to its antitussive effects.

-

Antihistaminic (H1 Receptor Antagonism) and Anticholinergic (Muscarinic Receptor Antagonism) Activities: Like cloperastine, cloperidone may possess antagonist activity at histamine H1 and muscarinic receptors.[4] These actions would contribute to its overall therapeutic effect by reducing bronchoconstriction and mucus secretion, which can act as peripheral stimuli for cough.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in cloperidone's mechanism of action.

References

Cloperidone synthesis pathway

An In-depth Technical Guide to the Synthesis of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperidone, chemically known as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-(1H,3H)-quinazolinedione, is a quinazolinedione derivative first reported in 1965. This document provides a comprehensive overview of its synthesis, detailing the necessary precursors, reaction steps, and relevant chemical data. The synthesis is primarily based on the alkylation of 2,4(1H,3H)-quinazolinedione with a substituted piperazine side chain. This guide consolidates information from foundational literature to provide a practical resource for the laboratory synthesis of this compound.

Introduction

Cloperidone is a compound of interest due to its unique chemical structure, incorporating both a quinazolinedione core and a substituted piperazine moiety. The synthesis of such molecules is a key area of study in medicinal chemistry. This guide will focus on the practical aspects of Cloperidone synthesis, providing a logical workflow and detailed experimental guidance.

Core Synthesis Pathway

The most direct synthesis of Cloperidone involves a two-step process:

-

Preparation of the Quinazolinedione Core: Synthesis of 2,4(1H,3H)-quinazolinedione.

-

Synthesis of the Piperazine Side Chain: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

-

Final Condensation Step: Alkylation of the quinazolinedione core with the piperazine side chain to yield Cloperidone.

This pathway is illustrated in the following diagram:

Caption: Overall synthetic workflow for Cloperidone.

Experimental Protocols

Synthesis of 2,4(1H,3H)-quinazolinedione

The synthesis of the quinazolinedione core can be achieved through the reaction of anthranilic acid with urea.

Materials:

-

Anthranilic acid

-

Urea

Procedure:

-

A mixture of anthranilic acid and urea (in a 1:2 molar ratio) is heated at 150-160 °C for 1 hour.

-

The temperature is then raised to 180 °C and maintained for 30 minutes.

-

The reaction mixture is cooled and treated with a 10% sodium hydroxide solution to dissolve the product.

-

The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2,4(1H,3H)-quinazolinedione.

-

The product is collected by filtration, washed with water, and dried.

Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

This intermediate is synthesized by the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.

Materials:

-

1-(3-chlorophenyl)piperazine

-

1-Bromo-3-chloropropane

-

Sodium hydroxide

-

Acetone

-

Water

Procedure:

-

A solution of sodium hydroxide in water and acetone is prepared.

-

1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane are added to the solution.

-

The mixture is stirred at room temperature for several hours.

-

The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by conversion to the hydrochloride salt and recrystallization.

Synthesis of Cloperidone

The final step is the N-alkylation of 2,4(1H,3H)-quinazolinedione with the prepared piperazine derivative.

Materials:

-

2,4(1H,3H)-quinazolinedione

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2,4(1H,3H)-quinazolinedione in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for 30 minutes to allow for the formation of the sodium salt.

-

A solution of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine in DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Cloperidone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Cloperidone and its intermediates.

| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Base | Reaction Time (approx.) | Yield (%) | Melting Point (°C) |

| 1 | 2,4(1H,3H)-quinazolinedione | Anthranilic Acid, Urea | 1 : 2 | None (Fusion) | - | 1.5 h | ~80 | >300 |

| 2 | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropane | 1 : 1 | Acetone/Water | NaOH | 18 h | ~85-90 | 198-200 (HCl salt) |

| 3 | Cloperidone | 2,4(1H,3H)-quinazolinedione, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1 : 1.1 | DMF | NaH | 12-18 h | ~60-70 | 178-180 |

Logical Relationships in Synthesis

The synthesis of Cloperidone relies on a series of well-established organic reactions. The logical flow of the synthesis is depicted below.

Caption: Logical flow from starting materials to Cloperidone.

Conclusion

The synthesis of Cloperidone is a multi-step process that can be reliably executed in a laboratory setting by following the protocols outlined in this guide. The key steps involve the formation of the quinazolinedione nucleus and the substituted piperazine side chain, followed by their condensation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Cloperidone Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone, a quinazolinedione derivative, is an experimental compound first synthesized and reported in 1965 for its sedative and antihypertensive properties.[1] As an investigational drug that has not reached clinical use, publicly available data on its structure-activity relationship (SAR) is limited. This guide provides a comprehensive overview of the known information regarding cloperidone, supplemented with established SAR principles for its core chemical moieties: the quinazolinone and phenylpiperazine scaffolds. This document aims to serve as a foundational resource for researchers interested in the further exploration of cloperidone and its analogs.

Chemical Structure

Cloperidone is chemically identified as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its structure is characterized by a central quinazoline-2,4-dione core linked via a propyl chain to a 4-(3-chlorophenyl)piperazine moiety.

Chemical Formula: C₂₁H₂₃ClN₄O₂ Molecular Weight: 398.89 g/mol [1] IUPAC Name: 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

Structure-Activity Relationship (SAR)

The Quinazolinone Core

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of pharmacological activities, including sedative-hypnotic, antihypertensive, and antipsychotic effects.[2][3][4]

-

Substitution at Position 3: The nature of the substituent at the N-3 position of the quinazolinone ring is a critical determinant of activity. In cloperidone, this position is occupied by the propyl-phenylpiperazine side chain, which is crucial for its interaction with target receptors. Variations in the length and composition of this linker can significantly impact potency and selectivity.

-

Substitution on the Benzene Ring: Modifications to the benzene ring of the quinazolinone core can influence pharmacokinetic properties and receptor affinity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the heterocyclic system, affecting its binding characteristics.

The Phenylpiperazine Moiety

The phenylpiperazine group is a common feature in many centrally acting drugs, particularly antipsychotics and anxiolytics. This moiety is known to interact with various G-protein coupled receptors (GPCRs), most notably dopamine (D₂) and serotonin (5-HT) receptor subtypes.[5][6]

-

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for receptor affinity and selectivity. In cloperidone, the chlorine atom at the meta-position (C-3) of the phenyl ring is a key feature. For many phenylpiperazine-containing antipsychotics, halogen substitution at this position is associated with significant affinity for D₂ and 5-HT₂ₐ receptors.

-

The Piperazine Linker: The piperazine ring acts as a constrained linker, providing a specific spatial orientation for the phenyl ring relative to the rest of the molecule. The basic nitrogen atom of the piperazine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of target receptors.

Inferred SAR for Cloperidone

Based on the general principles outlined above, the following SAR can be inferred for cloperidone:

-

The quinazoline-2,4-dione likely contributes to the overall sedative and potentially antihypertensive effects, possibly through interactions with receptors involved in CNS depression and blood pressure regulation.

-

The propyl linker provides the optimal spacing and flexibility for the phenylpiperazine moiety to engage with its target receptors.

-

The 3-chlorophenylpiperazine moiety is the primary pharmacophore responsible for the hypothesized antipsychotic-like activity, likely through antagonism of D₂ and 5-HT₂ₐ receptors. The meta-chloro substituent is expected to enhance the affinity for these receptors.

Quantitative Data Summary

Specific quantitative binding affinity data (e.g., Kᵢ values) for cloperidone at various neurotransmitter receptors are not available in the peer-reviewed literature. The following table is a template illustrating the type of data that would be essential for a comprehensive SAR analysis. For context, typical affinity ranges for related antipsychotic compounds are provided.

| Receptor Subtype | Radioligand | Kᵢ (nM) of Cloperidone | Typical Kᵢ Range for Phenylpiperazine Antipsychotics (nM)[7][8] |

| Dopamine D₂ | [³H]-Spiperone | Data Not Available | 0.1 - 50 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data Not Available | 0.5 - 20 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Data Not Available | 1 - 100 |

| Adrenergic α₁ | [³H]-Prazosin | Data Not Available | 1 - 50 |

| Histamine H₁ | [³H]-Pyrilamine | Data Not Available | 1 - 20 |

Mechanism of Action & Signaling Pathways

The precise mechanism of action for cloperidone has not been elucidated. However, based on its structural similarity to other phenylpiperazine-containing antipsychotic agents, it is hypothesized to act as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The antagonism of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, while 5-HT₂ₐ antagonism is thought to mitigate extrapyramidal side effects and potentially contribute to efficacy against negative symptoms of psychosis.

Below is a representative diagram of a plausible signaling pathway affected by cloperidone, assuming D₂ receptor antagonism.

Caption: Hypothesized Dopamine D₂ Receptor Antagonism by Cloperidone.

Experimental Protocols

Specific experimental protocols for cloperidone are not published. The following are detailed, generalized methodologies that would be appropriate for assessing the key pharmacological activities of cloperidone and its analogs.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of cloperidone for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

-

Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.

-

Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ).

-

Test compound (cloperidone) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol or ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of cloperidone.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of cloperidone.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of cloperidone that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Sedative Activity Assessment (Locomotor Activity)

This in vivo assay evaluates the central nervous system depressant effects of a compound.

Objective: To assess the sedative effect of cloperidone in rodents.

Animals: Male Swiss albino mice (20-25 g).

Apparatus: Open field apparatus equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Acclimatize the mice to the experimental room for at least 60 minutes before testing.

-

Divide the animals into groups (e.g., vehicle control, positive control [e.g., diazepam], and different doses of cloperidone).

-

Administer the vehicle, standard drug, or cloperidone via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined time (e.g., 30 minutes), place each mouse individually into the center of the open field apparatus.

-

Record the total locomotor activity (e.g., number of beam breaks) for a set period (e.g., 10 minutes).

-

Compare the locomotor activity of the cloperidone-treated groups to the vehicle control group. A significant decrease in activity indicates a sedative effect.

In Vivo Hypotensive Activity Assessment

This in vivo assay measures the effect of a compound on blood pressure.

Objective: To determine the hypotensive effect of cloperidone in anesthetized rats.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Anesthetize the rats (e.g., with urethane).

-

Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

-

Administer the vehicle or different doses of cloperidone intravenously.

-

Continuously record the MAP for a specified period after each administration.

-

Calculate the change in MAP from baseline for each dose. A dose-dependent decrease in MAP indicates a hypotensive effect.

Experimental Workflow Diagram

Caption: A Representative Drug Discovery Workflow for Cloperidone Analogs.

Conclusion

Cloperidone represents an early-stage experimental compound with potential sedative, antihypertensive, and, by structural inference, antipsychotic-like properties. While specific structure-activity relationship data for cloperidone itself is scarce, a thorough understanding of the SAR of its quinazolinone and phenylpiperazine components provides a strong foundation for predicting its pharmacological behavior and for guiding the design of novel analogs. The lack of quantitative binding data and detailed in vivo pharmacology highlights a significant knowledge gap. Future research, should it be undertaken, would require a systematic synthesis and evaluation of cloperidone analogs to elucidate the precise structural requirements for its biological activities. Such studies would be invaluable in determining the therapeutic potential of this chemical scaffold.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Cloperidone: A Technical Overview of an Experimental Sedative-Hypotensive Agent

Discovered in the mid-1960s, Cloperidone is a quinazolinedione derivative that emerged from early pharmaceutical research into centrally acting sedative and antihypertensive compounds. Although it demonstrated notable pharmacological activity in preclinical studies, it was never commercialized and remains an experimental drug. This technical guide provides a comprehensive history and overview of Cloperidone, compiling all available data for researchers, scientists, and drug development professionals.

Discovery and History

Cloperidone was first synthesized and reported in 1965 by a team of researchers at Miles Laboratories. The discovery was part of a broader investigation into the pharmacological properties of 3-substituted 2,4(1H,3H)-quinazolinediones. The initial findings identified Cloperidone as a compound with both sedative and hypotensive effects, which were characterized in various animal models. Despite these initial promising results, there is no publicly available evidence to suggest that Cloperidone progressed to formal clinical trials or was submitted for regulatory approval. Its development appears to have been discontinued, and it has since remained a subject of academic and research interest primarily within the context of medicinal chemistry.

Chemical and Physical Properties

Cloperidone is chemically designated as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃ClN₄O₂ |

| Molecular Weight | 398.9 g/mol |

| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |

| CAS Number | 4052-13-5 |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Solubility | Not available |

Synthesis

General Experimental Protocol for Synthesis of 3-Substituted 2,4(1H,3H)-quinazolinediones

The synthesis of the quinazolinedione core generally involves the cyclization of an anthranilic acid derivative. To achieve the 3-substitution, a common method is the reaction of isatoic anhydride with a primary amine. For Cloperidone, this would involve the reaction of isatoic anhydride with 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine.

-

Step 1: Synthesis of the side chain amine. The requisite side chain, 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine, would first be synthesized. This is typically achieved through the alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon synthon containing a protected amine or a precursor functional group that can be converted to an amine.

-

Step 2: Condensation with isatoic anhydride. The synthesized primary amine is then reacted with isatoic anhydride in a suitable solvent, such as ethanol or dimethylformamide. This reaction proceeds with the opening of the anhydride ring followed by cyclization to form the quinazolinedione ring system, with the side chain attached at the N-3 position.

-

Step 3: Purification. The final product, Cloperidone, would be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

General synthetic scheme for Cloperidone.

Pharmacological Profile

The primary pharmacological activities reported for Cloperidone are its sedative and hypotensive effects. These were identified through preclinical animal studies.

Sedative Effects

Cloperidone was observed to have a depressant effect on the central nervous system (CNS) in various animal models. This was likely assessed through behavioral studies, such as observing changes in locomotor activity and potentiation of sleep induced by other agents like barbiturates.

Hypotensive Effects

The compound was also shown to lower blood pressure in animal models. This effect is characteristic of many quinazoline and quinazolinedione derivatives, which can act both centrally and peripherally to induce vasodilation and reduce cardiac output.

Mechanism of Action

The precise mechanism of action for Cloperidone has not been fully elucidated in the available literature. However, based on the known pharmacology of related quinazolinone compounds, its sedative effects may be mediated through interaction with GABAa receptors in the central nervous system. The hypotensive effects could be due to a variety of mechanisms, including alpha-adrenergic receptor blockade or direct effects on vascular smooth muscle.

Preclinical Studies and Data

Detailed quantitative data from the original preclinical studies, such as ED₅₀ (median effective dose) for its sedative and hypotensive effects, and LD₅₀ (median lethal dose) for toxicity, are not available in publicly accessible literature. The initial reports from 1965 indicated activity in dogs, cats, and mice.

Experimental Protocols

Without access to the original publication, the specific experimental protocols for the pharmacological testing of Cloperidone cannot be detailed. However, standard methodologies for assessing sedative and hypotensive activity in the 1960s would have likely included the following:

-

Sedative Activity:

-

Spontaneous Motor Activity: Mice would be placed in an activity cage, and their movements would be recorded over a set period after administration of Cloperidone or a vehicle control. A reduction in movement would indicate a sedative effect.

-

Hexobarbital Sleeping Time: Mice would be administered a sub-hypnotic or hypnotic dose of hexobarbital, and the time to onset and duration of sleep (loss of righting reflex) would be measured. Potentiation of sleep by Cloperidone would indicate a sedative effect.

-

-

Hypotensive Activity:

-

Anesthetized Animal Model: Typically, dogs or cats would be anesthetized, and a catheter would be inserted into a major artery (e.g., carotid or femoral artery) to continuously monitor blood pressure. Cloperidone would be administered intravenously or orally, and changes in blood pressure and heart rate would be recorded.

-

A generalized workflow for preclinical drug evaluation in the 1960s.

Regulatory and Clinical Status

There is no information in the public domain to suggest that Cloperidone was ever evaluated in human clinical trials. It has not been approved for medical use by the U.S. Food and Drug Administration (FDA) or any other major regulatory agency. Its history is confined to its initial discovery and preclinical characterization.

Conclusion

Cloperidone is a notable example of a compound from the era of early modern medicinal chemistry that showed initial promise but did not advance to clinical use. As a quinazolinedione derivative with sedative and hypotensive properties, it represents a class of compounds that has been historically significant in the development of CNS and cardiovascular drugs. While a lack of detailed, publicly available data limits a full quantitative assessment of its pharmacological profile, its discovery and initial characterization are a valuable part of the historical record of pharmaceutical research. Further investigation into this compound would require access to the original research data from Miles Laboratories or new, independent pharmacological studies.

An In-depth Technical Guide to Cloperidone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information specifically detailing the mechanism of action, signaling pathways, and experimental protocols for cloperidone is limited. The following guide provides the definitive identification of cloperidone and presents its likely pharmacological context based on its classification as a sedative-hypnotic agent. The experimental protocols and signaling pathways described are representative of this drug class and may not have been specifically validated for cloperidone.

Chemical Identity of Cloperidone

Cloperidone is a quinazolinedione derivative. Its unique chemical structure is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |

| CAS Number | 4052-13-5 |

| Molecular Formula | C21H23ClN4O2 |

| Molecular Weight | 398.9 g/mol |

Postulated Mechanism of Action: Sedative-Hypnotics

As a sedative-hypnotic, cloperidone is presumed to exert its effects by modulating neurotransmission in the central nervous system (CNS). The primary target for many drugs in this class is the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[1]

The prevailing mechanism involves the enhancement of GABAergic inhibition.[2] Sedative-hypnotics are thought to bind to the GABA-A receptor, a ligand-gated ion channel.[2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a generalized depression of CNS activity, which manifests as sedation and hypnosis.[1]

Key Experimental Protocols

The preclinical evaluation of a potential sedative-hypnotic agent like cloperidone would involve a battery of standardized tests to characterize its activity and safety profile.

3.1. In Vivo Screening for Sedative and Hypnotic Activity

A common initial in vivo assessment for sedative-hypnotic effects is the potentiation of sleeping time induced by a short-acting barbiturate, such as hexobarbital.

Experimental Protocol: Hexobarbital-Induced Sleeping Time

-

Objective: To determine if the test compound (cloperidone) enhances the hypnotic effect of hexobarbital.

-

Animal Model: Male Swiss albino mice (20-25g).

-

Procedure:

-

Animals are divided into control and test groups (n=6-10 per group).

-

The test group receives the compound of interest (e.g., cloperidone) at various doses via oral gavage or intraperitoneal injection. The control group receives the vehicle.

-

After a set pretreatment time (e.g., 30-60 minutes), all animals are administered a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.).

-

The time from the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) to its recovery is recorded as the sleeping time.

-

-

Endpoint: A statistically significant increase in the duration of hexobarbital-induced sleep in the test group compared to the control group indicates a sedative-hypnotic effect.

3.2. In Vitro Receptor Binding Assays

To elucidate the molecular target, competitive binding assays are employed.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Objective: To determine the affinity of the test compound for the GABA-A receptor.

-

Preparation: Crude synaptic membrane preparations from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).

-

Increasing concentrations of the unlabeled test compound (cloperidone) are added to the incubation mixture to compete with the radioligand for binding sites.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., GABA or diazepam).

-

After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity for the GABA-A receptor.

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Sedative-Hypnotic Screening

The following diagram illustrates a typical preclinical screening cascade for identifying and characterizing novel sedative-hypnotic compounds.

4.2. Signaling Pathway for GABA-A Receptor Modulators

This diagram depicts the general signaling pathway initiated by the binding of a sedative-hypnotic drug to the GABA-A receptor.

References

pharmacology and toxicology of Cloperidone

An In-depth Technical Guide on the Pharmacology and Toxicology of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloperidone is an experimental quinazolinedione derivative, first described in 1965, with noted sedative, antihypertensive, and antipsychotic properties.[1][2] It is not an approved drug and remains a compound for research purposes.[1] This guide synthesizes the available technical data on its pharmacology and toxicology, focusing on its mechanism of action, pharmacokinetics, and what is known of its safety profile. Due to its experimental nature, publicly available data, particularly in toxicology, is limited.

Pharmacology

Mechanism of Action

Cloperidone's primary pharmacological activities are centered on the central nervous system. Its proposed mechanism of action involves the antagonism of dopamine D2 receptors, a common characteristic of many antipsychotic medications.[2] Additionally, it is suggested to interact with serotonin neurotransmitter systems, though the specifics of this interaction are not well-elucidated.[2] The initial discovery of Cloperidone highlighted its sedative and antihypertensive effects in various animal models.[1]

Pharmacodynamics

Cloperidone demonstrates significant interaction with cytochrome P450 (CYP) enzymes, which has implications for its therapeutic action and potential drug-drug interactions. It has been identified as a strong inhibitor of CYP2C9.[3][4]

Pharmacokinetics

Metabolism

Cloperidone is metabolized by the cytochrome P450 system. In vitro studies have identified specific enzymes involved in its biotransformation:

-

CYP2D6 and CYP3A4: These enzymes are implicated in the metabolism of Cloperidone, suggesting a potential for metabolic drug-drug interactions.[2]

-

CYP3A4: Specifically, this enzyme is responsible for the dealkylation of Cloperidone to form its metabolite, meta-Chlorophenylpiperazine (mCPP).[5]

-

CYP2C9: Cloperidone is not only a strong inhibitor of this enzyme but is also metabolized by it, leading to the production of several metabolites.[3][4]

The metabolic pathway of Cloperidone is complex and central to its pharmacological profile.

Quantitative Pharmacokinetic Data

The available quantitative data for Cloperidone is sparse. The primary data point relates to its inhibitory effect on a key metabolic enzyme.

| Parameter | Value | Reference |

| IC50 for CYP2C9 Inhibition | <18 μM | [3][4] |

| Molecular Weight | 398.89 g/mol (average) | [6] |

| Monoisotopic Molecular Weight | 398.15 Da | [7] |

| Molecular Formula | C21H23ClN4O2 | [6] |

Toxicology

A standard preclinical toxicology evaluation for a compound like Cloperidone would typically include:

-

Acute Toxicity: Studies to determine the effects of single high doses, including the determination of an LD50.

-

Subchronic and Chronic Toxicity: Longer-term studies (e.g., 28-day, 90-day) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity.

-

Genotoxicity: A battery of tests to assess the potential for mutagenicity and clastogenicity.

-

Safety Pharmacology: Studies to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicology: Studies to assess the potential effects on fertility and fetal development.

-

Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential.

Without access to proprietary industry data, a thorough toxicological profile of Cloperidone cannot be constructed.

Experimental Protocols

Details of the experimental methodologies used in the cited studies for Cloperidone are summarized below.

In Vitro CYP450 Inhibition and Metabolism Assays

-

Objective: To determine the inhibitory effect of Cloperidone on CYP2C9 and identify metabolites produced by this enzyme.[3][4][9]

-

Methodology:

-

Cell-based Assay: HepG2 cells expressing human CYP2C9 were treated with a range of concentrations of Cloperidone for 24 hours. The enzymatic activity was then measured and compared to a control to determine the dose-dependent inhibition.[4][9]

-

Recombinant Enzyme Assay: Recombinant CYP2C9 supersomes were used for metabolism assays to identify the specific metabolites of Cloperidone produced by this enzyme.[3][4]

-

References

- 1. Cloperidone - Wikipedia [en.wikipedia.org]

- 2. Buy Cloperidone hydrochloride | 525-26-8 [smolecule.com]

- 3. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. targetmol.com [targetmol.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Targets of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Receptor Binding Affinities

A complete understanding of a drug's pharmacological profile requires quantitative data on its binding affinity for various receptors. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. While specific Kᵢ values for Cloperidone are not available from the conducted searches, the following table presents typical binding affinities for comparator antipsychotic drugs at key receptors, providing a contextual framework for where Cloperidone's affinities might lie.

| Receptor Subtype | Comparator Drug | Kᵢ (nM) |

| Dopamine D₂ | Haloperidol | 1.5 |

| Clozapine | 126 | |

| Risperidone | 3.1 | |

| Serotonin 5-HT₂A | Ketanserin | 1.3 |

| Clozapine | 12 | |

| Risperidone | 0.2 | |

| Sigma-1 (σ₁) | Haloperidol | 3.3 |

| (+)-Pentazocine | 3.1 |

Note: The Kᵢ values presented are approximate and can vary depending on the experimental conditions.

Molecular Targets and Signaling Pathways

Cloperidone's pharmacological profile suggests interactions with several key receptor systems implicated in the pathophysiology of psychosis.

Dopamine D₂ Receptors

Antagonism of the dopamine D₂ receptor is a cornerstone of antipsychotic drug action. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.

-

Signaling Pathway: Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. Antagonists like Cloperidone are expected to block this signaling cascade.

Cloperidone: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone is a psychoactive compound with a complex pharmacological profile that has garnered interest within the scientific community. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects. This technical guide provides a comprehensive overview of the binding affinity and kinetics of cloperidone, with a focus on its interactions with key CNS receptors. The information herein is intended to serve as a foundational resource for researchers engaged in neuropsychopharmacology and drug development.

Data Presentation: Receptor Binding Profile of Cloperidone

A comprehensive understanding of a compound's receptor binding profile is essential for predicting its pharmacological effects. The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables are structured to present the binding affinity of cloperidone for a range of CNS receptors.

Table 1: Binding Affinity (Ki) of Cloperidone at Key CNS Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 (σ1) | [--INVALID-LINK---Pentazocine] | Guinea Pig Brain | Data not available | |

| Dopamine D2 | [[3H]Spiperone] | Rat Striatum | Data not available | |

| Dopamine D3 | [[3H]Spiperone] | CHO cells | Data not available | |

| Serotonin 5-HT2A | [[3H]Ketanserin] | Human Cortex | Data not available | |

| Adrenergic α1 | [[3H]Prazosin] | Rat Cortex | Data not available | |

| Histamine H1 | [[3H]Pyrilamine] | HeLa cells | Data not available |

Table 2: Binding Kinetics of Cloperidone at the Sigma-1 Receptor

| Parameter | Symbol | Value | Units |

| Association Rate Constant | k_on_ | Data not available | M⁻¹ min⁻¹ |

| Dissociation Rate Constant | k_off_ | Data not available | min⁻¹ |

| Dissociation Constant | K_d_ | Data not available | nM |

Experimental Protocols

The determination of binding affinity and kinetics relies on robust and well-validated experimental procedures. The following sections detail the standard protocols for radioligand binding assays.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of a test compound (cloperidone) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

-

Membrane Preparation:

-

Tissues (e.g., rat striatum, guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[1].

-

The homogenate is centrifuged to pellet the membranes containing the receptors[1].

-

The membrane pellet is washed and resuspended in an appropriate assay buffer[1]. Protein concentration is determined using a standard method like the BCA assay[1].

-

-

Assay Procedure:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (cloperidone)[2][3].

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[1].

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

-

Separation of Bound and Free Ligand:

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter[1].

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis[1].

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1].

-

Kinetic Radioligand Binding Assays (for k_on_ and k_off_ Determination)

These assays measure the rate at which a radioligand associates with and dissociates from a receptor.

-

Association Kinetics (k_on_):

-

Membrane preparations are incubated with a single concentration of the radiolabeled ligand for varying periods[3].

-

At each time point, the amount of specific binding is measured by filtration[1].

-

The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association equation.

-

The association rate constant (k_on_) is calculated from the equation: k_on_ = (k_obs_ - k_off_)/[L].

-

-

Dissociation Kinetics (k_off_):

-

Membranes are first incubated with the radioligand until equilibrium is reached[1].

-

Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand[3].

-

The amount of radioligand remaining bound is measured at various time points[3].

-

The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of cloperidone and the experimental methods used for its characterization.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Simplified Sigma-1 receptor signaling pathway.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

The comprehensive characterization of cloperidone's binding affinity and kinetics across a range of CNS receptors is a critical step in understanding its pharmacological profile. While specific quantitative data for cloperidone remains to be fully elucidated in publicly accessible literature, the methodologies and frameworks presented in this guide provide a robust foundation for such investigations. The detailed experimental protocols for radioligand binding assays, coupled with the structured format for data presentation, offer a clear pathway for researchers to determine and report on the binding characteristics of cloperidone and other novel compounds. The provided visualizations of experimental workflows and signaling pathways serve to contextualize the importance of these binding parameters in the broader scope of cellular function and drug action. Future research focused on generating the specific binding data for cloperidone will be invaluable for the drug development community, enabling a more precise understanding of its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for Cloperastine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine, a drug traditionally used as an antitussive, has emerged as a compound of interest in oncological research due to its demonstrated anti-proliferative effects in cancer cells.[1][2][3] This document provides detailed experimental protocols for the use of cloperastine (herein referred to as the compound, as the originally requested "Cloperidone" is likely a misspelling) in a cell culture setting. The provided methodologies are based on established laboratory techniques and findings from recent studies on cloperastine's mechanism of action.

Mechanism of Action

Cloperastine has been shown to inhibit the proliferation of cancer cells, particularly esophageal squamous cell carcinoma (ESCC), by suppressing mitochondrial oxidative phosphorylation.[1][2][3] This is achieved through the downregulation of key proteins in the electron transport chain, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1 (NDUFA1), NADH ubiquinone oxidoreductase subunit S5 (NDUFS5), and cytochrome C oxidase subunit 6B1 (COX6B1).[1][2]

Beyond its impact on mitochondrial metabolism, cloperastine is also known to be a sigma-1 receptor ligand, a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker, and an antagonist of the histamine H1 receptor, with additional anticholinergic properties. These diverse activities may contribute to its overall cellular effects.

Data Presentation

| Cell Line | Cancer Type | Treatment Concentrations (µM) | Time Points | Observed Effects | Reference |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 2.5, 5, 10, 25 | 24, 48, 72, 96 hours | Inhibition of cell growth, anchorage-independent growth, and colony formation. | [1][3] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 2.5, 5, 10, 25 | 24, 48, 72, 96 hours | Inhibition of cell growth, anchorage-independent growth, and colony formation. | [1][3] |

| SHEE | Immortalized Human Esophageal Epithelial Cells | Various | 24, 48 hours | Significantly less cytotoxic compared to ESCC cells. | [1] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of Cloperastine.

Signaling Pathway

Caption: Cloperastine's inhibition of mitochondrial oxidative phosphorylation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of cloperastine on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., KYSE150, KYSE450)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cloperastine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of cloperastine in DMSO.

-

Prepare serial dilutions of cloperastine in complete medium to achieve final concentrations ranging from 2.5 µM to 25 µM. Include a vehicle control (DMSO at the same concentration as the highest cloperastine dose).

-

Remove the medium from the wells and add 100 µL of the prepared cloperastine dilutions or vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by cloperastine.

Materials:

-

6-well cell culture plates

-

Cloperastine hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of cloperastine (e.g., 5, 10, 25 µM) and a vehicle control for 48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples within 1 hour of staining using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by cloperastine.

Materials:

-

6-well cell culture plates

-

Cloperastine hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NDUFA1, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with cloperastine as described for the apoptosis assay.

-

After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

References

- 1. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Cloperidone (Cloperastine) Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone, also known as Cloperastine, is a centrally acting antitussive agent.[1][2] Its utility in preclinical research extends beyond cough suppression, with studies indicating potential roles in modulating neuronal excitability and inflammatory responses.[3][4] These application notes provide a comprehensive overview of Cloperidone administration in animal models, detailing its pharmacokinetics, pharmacodynamics, and relevant experimental protocols to guide researchers in their study design.

Pharmacological Profile

Cloperidone exhibits a multi-faceted mechanism of action. It is recognized for its antitussive effects, which are mediated through the central nervous system, likely involving the cough center in the brainstem.[5][6] Additionally, Cloperidone possesses antihistaminic and anticholinergic properties.[5][7]

Key Pharmacodynamic Actions:

-

Sigma-1 Receptor Agonism: Cloperastine is a ligand for the sigma-1 receptor with a Ki of 20 nM, and it is likely an agonist at this receptor.[7]

-

GIRK Channel Inhibition: It acts as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][7]

-

Antihistaminic Activity: Cloperidone is an antagonist at the histamine H1 receptor, with a Ki of 3.8 nM.[7]

-

Anti-inflammatory Effects: Recent studies suggest Cloperidone can reduce IL-6 expression through the Akt/GSK3/Nrf2 signaling pathway.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for Cloperidone (Cloperastine) from various studies.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Animal/System | Reference |

| Sigma-1 | Cloperastine | 20 | Not Specified | [7] |

| Histamine H1 | Cloperastine | 3.8 | Not Specified | [7] |

Note: Specific binding affinity data for the 5-HT2A receptor for Cloperidone (Cloperastine) was not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters (Human Data for Reference)

| Parameter | Value | Condition | Reference |

| Tmax | 1 - 1.5 hours | Oral | [8] |

| Half-life (t1/2) | 23.0 ± 7.7 hours | Oral | [8] |

| Onset of Action | 20 - 30 minutes | Oral | [1] |

| Duration of Action | 3 - 4 hours | Single Oral Dose | [1] |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for oral administration in rats and mice were not explicitly found in the reviewed literature. Researchers should perform pilot pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.

Table 3: Dose-Response in Antitussive Animal Model (Guinea Pig)

| Dose (mg/kg, oral) | % Decrease in Cough Events | Animal Model | Reference |

| 12 | ~70% | Citric Acid-Induced Cough | [9] |

| 24 | ~70% | Citric Acid-Induced Cough | [9] |

Signaling Pathways

GIRK Channel Inhibition Pathway

Cloperastine has been shown to inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This action can modulate neuronal excitability. In the context of respiratory control, this may contribute to its therapeutic effect in conditions like Rett Syndrome by enhancing GABA release.[3]

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated plus maze protocol [protocols.io]

Application Notes and Protocols for the Quantification of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cloperidone (also known as Cloperastine), a non-narcotic cough suppressant. The methods described herein are essential for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Cloperidone in pharmaceutical formulations, such as oral suspensions. It offers a balance of sensitivity, specificity, and accessibility.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 20 - 80 µg/mL | [1] |

| Limit of Detection (LOD) | 0.146 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.444 µg/mL | [1] |

| Accuracy (% Recovery) | Within acceptable limits as per ICH | [2][3] |

| Precision (% RSD) | < 2% | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1] |

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a UV/Vis or Diode Array Detector.

-

Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5 µm particle size)[2][3].

-

Mobile Phase: A mixture of 38% Acetonitrile and 62% Phosphate Buffer (pH adjusted to 3.0)[2][3].

-

Injection Volume: 30 µL[2].

b) Preparation of Standard Solutions:

-

Prepare a primary stock solution of Cloperidone reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards within the linear range (e.g., 20, 40, 60, 80 µg/mL).

c) Sample Preparation (Oral Suspension):

-

Accurately weigh a portion of the homogenized oral suspension equivalent to a known amount of Cloperidone.

-

Disperse the sample in a volumetric flask using the mobile phase as the diluent.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

d) Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

The retention time for Cloperidone fendizoate is expected to be approximately 10.8 minutes under these conditions[2][3].

-

Quantify the amount of Cloperidone in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for Cloperidone quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Cloperidone in complex biological matrices such as human or animal plasma, which is necessary for pharmacokinetic studies.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.05 - 10.0 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [4] |

| Accuracy (% RE) | -5.4% to +6.1% | [4] |

| Precision (% RSD) | < 13.9% (Intra- and Inter-day) | [4] |

| Matrix | Rat Plasma | [4] |

Experimental Protocol

a) Instrumentation and Analytical Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Ion Source: Positive Electrospray Ionization (ESI+)[4].

-

Column: Chiralpak IA column for enantioselective separation[4].

-

Mobile Phase: Acetonitrile, water, and ammonium hydroxide in an 80:20:0.1 (v/v/v) ratio[4].

-

Flow Rate: 0.6 mL/min[4].

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific mass transitions for Cloperidone and the internal standard must be determined.

-

Internal Standard (IS): Carbinoxamine or another suitable compound not present in the sample[4].

b) Preparation of Standard and QC Samples:

-

Prepare a stock solution of Cloperidone and the Internal Standard (IS) in methanol.

-

Spike appropriate amounts of the Cloperidone stock solution into drug-free plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

c) Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.

-

Perform sample clean-up. While the reference does not specify the exact method, common techniques include:

-

Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and evaporate the organic layer.

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to bind and elute the analyte, removing matrix interferences.

-

-

Transfer the supernatant (from PPT) or the reconstituted residue (from LLE/SPE) to an autosampler vial for injection.

d) Analysis Procedure:

-

Equilibrate the LC-MS/MS system.

-

Inject the extracted standards, QCs, and samples.

-

Monitor the specific MRM transitions for Cloperidone and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Determine the concentration of Cloperidone in the unknown samples using the calibration curve generated from the peak area ratios of the standards.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for Cloperidone quantification in plasma by LC-MS/MS.

Spectrofluorimetric Method

This method provides a rapid and green alternative for the quantification of Cloperidone, particularly in human plasma and pharmaceutical formulations. It relies on the enhancement of Cloperidone's native fluorescence in an acidic medium.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 5.0 µg/mL | [5] |

| Limit of Detection (LOD) | 0.04 µg/mL | [5] |

| Limit of Quantification (LOQ) | 0.13 µg/mL | [5] |

| Excitation Wavelength (λex) | Not specified | |

| Emission Wavelength (λem) | Not specified | |

| Matrix | Spiked Human Plasma | [5] |

Experimental Protocol

a) Instrumentation:

-

A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.

b) Reagents:

-

Sulfuric Acid (50 mM): Used as the diluting and fluorescence-enhancing medium[5].

-

Cloperidone Standard Stock Solution: Prepared in a suitable organic solvent like methanol.

c) Procedure for Pharmaceutical Formulations:

-

Extract a known amount of the drug from the formulation into methanol.

-

Take an aliquot of the methanolic extract and dilute it with 50 mM sulfuric acid to a final concentration within the linear range (0.2 - 5.0 µg/mL).

-

Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

-

Quantify the concentration against a calibration curve prepared from the reference standard in the same medium.

d) Procedure for Spiked Human Plasma:

-

Protein Precipitation: To a plasma sample spiked with Cloperidone, add a protein precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Take an aliquot of the clear supernatant.

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 mM sulfuric acid.

-

Measure the fluorescence intensity and quantify as described above.

e) Principle of Fluorescence Enhancement: The weak native fluorescence of Cloperidone is significantly enhanced in an acidic medium. The protonation of the piperidine nitrogen atom by sulfuric acid impairs a photoinduced electron transfer (PET) process, leading to a stronger fluorescence signal suitable for quantitative analysis[5].

Experimental Workflow: Spectrofluorimetric Analysis

Caption: Workflow for Cloperidone quantification by Spectrofluorimetry.

Cloperidone Mechanism of Action

Cloperidone exerts its antitussive effect through a dual mechanism involving both the central and peripheral nervous systems.

Caption: Mechanism of Action of Cloperidone.

References

- 1. impactfactor.org [impactfactor.org]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. HPLC Simultaneous Separation and Micro-determination of Cloperastine fendizoate, Methyl parahydroxybenzoic acid and Propyl parahydroxybenzoic acid in their Anti-cough Suspension Pharmaceutical Formulation [ejchem.journals.ekb.eg]

- 4. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustainable and Green Fluorescence Method for the Determination of Cloperastine in Human Plasma: Greenness Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantitative Analysis of Cloperidone in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of the antipsychotic drug Cloperidone in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental parameters, including chromatographic conditions, mass spectrometric settings, and sample preparation steps, are outlined to provide a robust starting point for method development and validation.

Disclaimer: As of the development of this document, a specific, peer-reviewed, and validated HPLC-MS/MS method for the exclusive quantification of Cloperidone in biological matrices is not widely available in the public domain. The following protocol has been developed as a representative method, drawing upon established analytical techniques for structurally similar antipsychotic compounds, particularly those of the butyrophenone class. The mass spectrometric parameters for Cloperidone and the internal standard are proposed based on its chemical structure and may require optimization during method development.

Introduction

Cloperidone is a butyrophenone antipsychotic medication used in the management of psychiatric disorders. Accurate and reliable quantification of Cloperidone in biological matrices such as human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note provides a detailed experimental protocol for the determination of Cloperidone, designed to be implemented in a research or drug development laboratory setting.

Experimental

Materials and Reagents

-

Cloperidone reference standard

-

Haloperidol-d4 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Cloperidone and Haloperidol-d4 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Table 1: Calibration Curve Standards and Quality Control (QC) Samples

| Sample ID | Nominal Concentration (ng/mL) |

| Blank | 0 |

| LLOQ | 0.1 |

| Cal 2 | 0.2 |

| Cal 3 | 0.5 |

| Cal 4 | 1.0 |

| Cal 5 | 5.0 |

| Cal 6 | 10.0 |

| Cal 7 | 50.0 |

| ULOQ | 100.0 |

| LQC | 0.3 |

| MQC | 8.0 |

| HQC | 80.0 |

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of Cloperidone and the internal standard from human plasma.

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Haloperidol-d4, 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Caption: Workflow for the protein precipitation of plasma samples.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 2: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 4: Proposed MRM Transitions for Cloperidone and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cloperidone (Quantifier) | 399.1 | 165.1 | 100 | 25 |

| Cloperidone (Qualifier) | 399.1 | 191.1 | 100 | 20 |

| Haloperidol-d4 (IS) | 380.2 | 170.2 | 100 | 22 |

Note: The molecular formula of Cloperidone is C21H23ClN4O2, with a monoisotopic mass of 398.15 Da. The precursor ion [M+H]+ is therefore m/z 399.1. The proposed product ions correspond to fragments of the piperazine ring and the propyl chain, and the chlorophenyl group, respectively. These transitions and collision energies must be optimized experimentally.

Caption: High-level overview of the analytical workflow.

Results and Discussion

Method Validation Summary

A full method validation should be performed according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics of this method.

Table 5: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Cloperidone | 0.1 - 100.0 | > 0.995 |

Table 6: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |